molecular formula C20H23N5O5S B3503316 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B3503316
M. Wt: 445.5 g/mol
InChI Key: HLFNUXFMGOPVQK-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methanesulfonyl and tetrazole groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: This step involves the cyclization of a suitable precursor, such as an azide, with a nitrile under acidic or basic conditions to form the tetrazole ring.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions, typically using methanesulfonyl chloride in the presence of a base like triethylamine.

    Coupling Reactions: The final step involves coupling the tetrazole-containing intermediate with the 3,4-dimethoxyphenylethylamine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic ring can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
  • **N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of both methanesulfonyl and tetrazole groups, which confer distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-29-17-9-4-14(12-18(17)30-2)10-11-21-19(26)13-25-23-20(22-24-25)15-5-7-16(8-6-15)31(3,27)28/h4-9,12H,10-11,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFNUXFMGOPVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

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